molecular formula C26H35NO2 B12397970 Mtb-cyt-bd oxidase-IN-3

Mtb-cyt-bd oxidase-IN-3

Cat. No.: B12397970
M. Wt: 393.6 g/mol
InChI Key: ZHEAMYZGYQBKIJ-YEFHWUCQSA-N
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Description

Mtb-cyt-bd oxidase-IN-3 is a compound known for its inhibitory effects on the cytochrome bd oxidase enzyme in Mycobacterium tuberculosis. This enzyme plays a crucial role in the oxidative phosphorylation pathway of the bacterium, making it a significant target for anti-tubercular drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Mtb-cyt-bd oxidase-IN-3 involves the preparation of N-phenethyl-quinazolin-4-yl-amines. These compounds are synthesized through a series of reactions, including the formation of quinazoline derivatives and subsequent functionalization with phenethyl groups . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. This often includes the use of high-throughput reactors, automated systems, and stringent quality control measures to ensure consistency and scalability .

Properties

Molecular Formula

C26H35NO2

Molecular Weight

393.6 g/mol

IUPAC Name

5-methoxy-2-methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-1H-quinolin-4-one

InChI

InChI=1S/C26H35NO2/c1-18(2)10-7-11-19(3)12-8-13-20(4)16-17-22-21(5)27-23-14-9-15-24(29-6)25(23)26(22)28/h9-10,12,14-16H,7-8,11,13,17H2,1-6H3,(H,27,28)/b19-12+,20-16+

InChI Key

ZHEAMYZGYQBKIJ-YEFHWUCQSA-N

Isomeric SMILES

CC1=C(C(=O)C2=C(N1)C=CC=C2OC)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C

Canonical SMILES

CC1=C(C(=O)C2=C(N1)C=CC=C2OC)CC=C(C)CCC=C(C)CCC=C(C)C

Origin of Product

United States

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